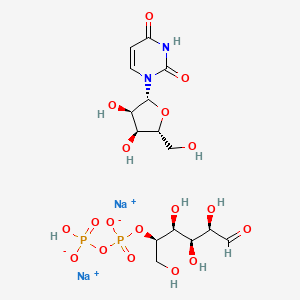

Uridine-5-diphosphoglucose disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

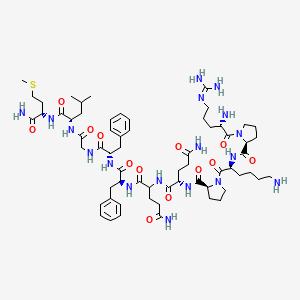

Uridine-5-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids in animals and some microorganisms . This compound is also involved in various metabolic pathways and acts as a precursor for other important biochemical substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Uridine-5-diphosphoglucose disodium salt is synthesized through the enzymatic reaction of uridine triphosphate and glucose-1-phosphate, catalyzed by the enzyme uridyl transferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.6 and a temperature of 25°C .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using microbial fermentation. Saccharomyces cerevisiae is commonly used as the biological source for the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Uridine-5-diphosphoglucose disodium salt undergoes various biochemical reactions, including glycosylation, where it acts as a glycosyl donor in the formation of glycosidic bonds . It can also participate in phosphorylation and hydrolysis reactions.

Common Reagents and Conditions:

Glycosylation: Catalyzed by glycosyltransferases in the presence of acceptor molecules such as proteins or lipids.

Phosphorylation: Involves kinases and ATP as the phosphate donor.

Hydrolysis: Catalyzed by specific hydrolases under physiological conditions.

Major Products Formed:

Glycosylation: Produces glycoproteins, glycolipids, and polysaccharides.

Phosphorylation: Results in phosphorylated intermediates involved in metabolic pathways.

Hydrolysis: Yields uridine monophosphate and glucose-1-phosphate.

Wissenschaftliche Forschungsanwendungen

Uridine-5-diphosphoglucose disodium salt has a wide range of applications in scientific research:

Wirkmechanismus

Uridine-5-diphosphoglucose disodium salt acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17, thereby inducing oligodendrocyte differentiation . These interactions play a significant role in the regulation of inflammation and neutrophil polarization .

Vergleich Mit ähnlichen Verbindungen

Uridine-5-diphosphogalactose disodium salt: Similar in structure but contains a galactose moiety instead of glucose.

Uridine-5-diphosphoglucuronic acid disodium salt: Contains a glucuronic acid moiety and is involved in detoxification processes.

Uniqueness: Uridine-5-diphosphoglucose disodium salt is unique due to its role as a precursor for a wide range of glucose-containing molecules and its involvement in multiple metabolic pathways. Its ability to act as a signaling molecule in plants and its potential therapeutic applications in medicine further distinguish it from other similar compounds .

Eigenschaften

Molekularformel |

C15H24N2Na2O18P2 |

|---|---|

Molekulargewicht |

628.28 g/mol |

IUPAC-Name |

disodium;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;[oxido-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H12N2O6.C6H14O12P2.2Na/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;7-1-3(9)5(10)6(11)4(2-8)17-20(15,16)18-19(12,13)14;;/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);1,3-6,8-11H,2H2,(H,15,16)(H2,12,13,14);;/q;;2*+1/p-2/t4-,6-,7-,8-;3-,4+,5+,6+;;/m10../s1 |

InChI-Schlüssel |

KWDGQJWFEYTPBN-IBOJMDDDSA-L |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C(C(C(C(C(C=O)O)O)O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)

![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)